N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
N-(1-Methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a thienopyrazole derivative characterized by a fused thiophene-pyrazole core. The molecule features diphenyl substituents at positions 1 and 3 of the pyrazole ring and a carboxamide group at position 5, where the amide nitrogen is substituted with a 1-methoxypropan-2-yl moiety.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-1,3-diphenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15(14-27-2)23-21(26)19-13-18-20(16-9-5-3-6-10-16)24-25(22(18)28-19)17-11-7-4-8-12-17/h3-13,15H,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPZXXCGJONJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC2=C(S1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyrazole core, followed by the introduction of the diphenyl and carboxamide groups. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the aromatic rings or the thieno[2,3-c]pyrazole core.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, controlled temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antitumor Activity
One of the most significant applications of N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is in the field of oncology. Research indicates that this compound exhibits potent antitumor activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Anti-inflammatory Properties
This compound also demonstrates anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This property could be beneficial in treating conditions associated with chronic inflammation, such as:
- Arthritis
- Inflammatory bowel disease
- Asthma
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Experimental Findings
Several studies have documented the efficacy of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines through apoptosis induction and cell cycle arrest at the G1 phase.
- Anti-inflammatory Activity : Animal models of inflammation showed that administration of the compound decreased edema and pain responses significantly compared to control groups.
- Neuroprotective Studies : In models of oxidative stress, treatment with the compound resulted in a marked reduction in neuronal cell death and improved cognitive function metrics.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Thienopyrazole Carboxamides
Structural Modifications and Substituent Effects
Key Positions for Comparison :
Position 1 (Pyrazole) : The target compound has a phenyl group, common in many analogs (e.g., 1-phenyl in ).
Position 3 (Pyrazole) : A phenyl group is present here, contrasting with derivatives bearing methyl () or fluorophenyl () groups.
Position 5 (Carboxamide) : The 1-methoxypropan-2-yl substituent on the amide nitrogen is unique compared to aryl (e.g., 4-ethoxyphenyl in ) or cyclohexyl () groups.
Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, while alkoxyalkyl chains (target compound) enhance hydrophilicity .
Metabolic and Solubility Considerations
- Alkoxyalkyl vs. Aryl Amides : The target compound’s 1-methoxypropan-2-yl group may improve metabolic stability over nitro-substituted derivatives (e.g., ), which are prone to reduction .
- LogP Predictions : Branched alkoxy groups likely lower logP compared to cyclohexyl () or trifluoromethyl () analogs, favoring aqueous solubility .
Biological Activity
N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CAS Number: 912912-64-2) is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3O2S, with a molecular weight of 391.5 g/mol. The compound features a thieno[2,3-c]pyrazole core, which is known for its biological versatility.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O2S |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 912912-64-2 |
Antioxidant Activity
Research has demonstrated that thieno[2,3-c]pyrazole derivatives exhibit significant antioxidant properties. A study assessed the protective effects of these compounds against the toxicity of 4-nonylphenol in the red blood cells of African catfish (Clarias gariepinus). The results indicated that compounds based on the thieno[2,3-c]pyrazole structure significantly reduced erythrocyte alterations caused by oxidative stress.
Erythrocyte Alterations in Different Treatment Groups:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Amino-Carboxamide | 12 ± 1.03 |
| 4-Nonylphenol + Thieno Compound | 0.6 ± 0.16 |
| 4-Nonylphenol + Other Thieno Derivatives | Various |
These findings suggest that this compound can mitigate oxidative damage in aquatic species, highlighting its potential as an antioxidant agent in environmental and biological contexts .
Anticancer Activity
Thieno[2,3-c]pyrazole derivatives have been investigated for their anticancer properties. A review highlighted that various pyrazole compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell proliferation in A549 lung cancer cells and other malignancies.
In vitro studies have revealed that specific thieno[2,3-c]pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Activity
The anti-inflammatory potential of thieno[2,3-c]pyrazole derivatives has also been explored. These compounds may inhibit inflammatory mediators and pathways, making them candidates for developing new anti-inflammatory drugs. The mechanism often involves the modulation of cytokine production and the inhibition of NF-kB signaling pathways .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of this compound:
- Antioxidant Efficacy : A study demonstrated that this compound could significantly reduce oxidative stress markers in fish exposed to toxic substances.
- Cytotoxicity Against Cancer Cells : Research indicated that thieno[2,3-c]pyrazole derivatives could inhibit the growth of various cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations.
Q & A
Q. What are the recommended synthetic routes for N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide?
The synthesis involves constructing the thieno[2,3-c]pyrazole core via cyclization reactions. For example, methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (a precursor analog) is synthesized by reacting 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol under basic conditions (e.g., anhydrous Na₂CO₃) . Subsequent functionalization of the carboxamide group may require coupling agents like EDCI/HOBt in DMF. Optimization of solvent choice (e.g., ethanol, DMF) and temperature (reflux vs. room temperature) is critical for yield improvement.
Q. How is the structural characterization of this compound validated?
Characterization relies on spectroscopic methods:
- NMR : ¹H and ¹³C NMR confirm substituent positions and regioselectivity of the thieno-pyrazole ring.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) . Thin-layer chromatography (TLC) is used to monitor reaction progress, with Rf values compared to intermediates .
Q. What are the primary biological activities reported for analogous thieno-pyrazole derivatives?
Structurally related compounds exhibit:
- Antimicrobial Activity : MIC values ranging from 8–64 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer Potential : IC₅₀ values of 10–50 µM in cell lines (e.g., MCF-7 breast cancer) via apoptosis induction .
- Anti-inflammatory Effects : COX-2 inhibition (≥60% at 100 µM) in enzymatic assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products during synthesis?
Key strategies include:
- Catalyst Screening : Pd-based catalysts for Suzuki couplings (e.g., Pd(PPh₃)₄) to enhance cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing dimerization .
- Temperature Control : Lower temperatures (0–5°C) minimize hydrolysis of sensitive groups (e.g., methoxypropan-2-yl) . Example: A 15% yield increase was achieved by substituting toluene with DMF in a related pyrazole-carboxamide synthesis .
Q. What contradictory findings exist regarding the biological activity of this compound class?
Discrepancies arise in:
- Antimicrobial Selectivity : Some derivatives show activity against E. coli (MIC = 16 µg/mL), while others are inactive due to substituent effects (e.g., electron-withdrawing vs. donating groups) .
- Cytotoxicity Profiles : Methyl-substituted analogs exhibit higher toxicity in normal cell lines (e.g., HEK293) compared to phenyl-substituted variants, suggesting a structure-activity relationship (SAR) .
- Enzyme Inhibition : Hydrazide-containing derivatives (e.g., N'-[(E)-phenylmethylidene] analogs) show inconsistent COX-2 inhibition across studies, likely due to assay variability .
Q. What computational methods support the design of derivatives with improved bioactivity?
- Molecular Docking : Predict binding affinity to targets like EGFR (PDB ID: 1M17) or DNA gyrase .
- QSAR Modeling : Hammett constants (σ) and logP values correlate with antimicrobial potency (R² = 0.82 in a study of 20 analogs) .
- DFT Calculations : Electron density maps identify nucleophilic/electrophilic regions for rational substituent placement .
Methodological Recommendations
- Contradiction Resolution : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to validate enzymatic inhibition claims .
- SAR Studies : Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains) to isolate electronic vs. steric effects .
- Scale-Up Challenges : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for eco-friendly synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
